tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-6-chloropyridine as the core structure.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Hydrolysis Products: The primary amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored to industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity to certain molecular targets, while the carbamate group can influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)carbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)carbamate
- tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12BrClN2O2 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-6-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-5-6(11)4-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
CKLIJONNLDFGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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